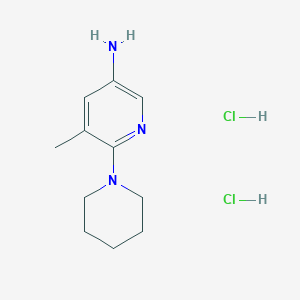

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride

Overview

Description

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3.2ClH. It is commonly used in scientific research and as a synthetic intermediate in various chemical reactions. The compound is known for its unique structure, which includes a piperidine ring attached to a pyridine ring, making it a valuable molecule in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride typically involves the following steps:

Formation of the pyridine ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridine intermediate.

Methylation: The methyl group is introduced at the 5-position of the pyridine ring using a methylating agent like methyl iodide.

Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups using suitable reagents.

Coupling reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and relevant case studies.

Pharmacological Research

This compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Neurological Disorders : The piperidine moiety is often associated with compounds that exhibit neuroprotective properties. Research indicates that derivatives of piperidine can influence neurotransmitter systems, which may be beneficial in treating conditions like depression or anxiety.

Chemical Biology

This compound can serve as a tool compound in chemical biology to probe biological systems. Its ability to modulate protein interactions or enzyme activities makes it valuable for understanding cellular mechanisms.

Synthetic Chemistry

This compound is utilized in synthetic pathways to create more complex molecules. Its functional groups allow for diverse chemical modifications, expanding its utility in organic synthesis.

Data Table: Summary of Applications

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of piperidine derivatives demonstrated that compounds similar to this compound could enhance neuronal survival under stress conditions. The findings suggest that such compounds may modulate signaling pathways involved in cell survival.

Case Study 2: Synthesis of Novel Antidepressants

Research has shown that modifying the piperidine structure can lead to the development of new antidepressant drugs. The incorporation of the pyridine ring enhances the binding affinity to serotonin receptors, indicating potential for treating mood disorders.

Case Study 3: Enzyme Inhibition Studies

Inhibitory assays have been conducted using this compound against specific enzymes linked to cancer progression. The results indicated significant inhibition, suggesting a role in developing anticancer therapies.

Mechanism of Action

The mechanism of action of 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:

6-(Piperidin-1-yl)pyridin-3-amine: This compound lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.

5-Methyl-6-(piperidin-1-yl)pyridin-3-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

5-Methyl-6-(piperidin-1-yl)pyridin-3-carboxylic acid: This compound has a carboxylic acid group, which can influence its solubility and reactivity in different chemical environments.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in scientific research.

Biological Activity

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety and a methyl group, which may influence its biological properties. The dihydrochloride salt form enhances solubility, which is critical for bioavailability in pharmacological applications.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Receptors : Modulation of neurotransmitter receptors such as metabotropic glutamate receptors (mGluRs) has been observed. These interactions can influence central nervous system (CNS) disorders, including anxiety and schizophrenia .

- Enzymatic Inhibition : Some derivatives exhibit inhibition of enzymes relevant to cancer progression and neurodegenerative diseases, showcasing potential anticancer and neuroprotective effects .

Antiparasitic Activity

One study highlighted the incorporation of polar functionalities in related compounds to improve aqueous solubility and metabolic stability while maintaining antiparasitic activity. For example, modifications led to variations in effective concentrations (EC50), with some compounds demonstrating significant potency against parasites .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| 10a | 0.010 | Enhanced activity with aryl substitution |

| 10f | 0.577 | Decreased activity without substitution |

| 10u | 0.048 | Retained activity with methoxy group |

Anticancer Activity

Research has shown that piperidine derivatives can induce apoptosis in cancer cell lines. A recent study demonstrated that structural modifications led to improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

| Compound | IC50 (μM) | Cell Line | Activity Description |

|---|---|---|---|

| Compound 1 | 1.1 | FaDu (hypopharyngeal) | Promising lipoxygenase inhibitor |

| Compound 2 | 10.7 | Various | Moderate activity |

Case Studies

- CNS Disorders : A study investigated the effects of similar compounds on anxiety models in rodents, showing that selective mGluR5 antagonists could reverse hyperlocomotion induced by amphetamines, suggesting potential therapeutic applications for anxiety and psychosis .

- Cancer Research : Another case study focused on the anticancer properties of piperidine derivatives, where compounds demonstrated enhanced cytotoxicity against specific tumor cell lines, indicating their potential as novel anticancer agents .

Properties

IUPAC Name |

5-methyl-6-piperidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.2ClH/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14;;/h7-8H,2-6,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGXJPLGKHCZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-07-3 | |

| Record name | 5-methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.